23-Hydroxymangiferonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

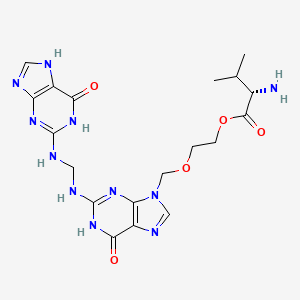

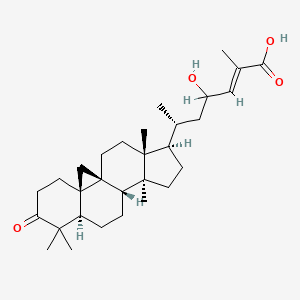

23-Hydroxymangiferonic acid is a natural triterpenoid found in the herbs of Mangifera indica . It is a chemical compound with diverse applications in scientific research, including drug discovery, agricultural advancements, and material science.

Molecular Structure Analysis

The molecular formula of 23-Hydroxymangiferonic acid is C30H46O4 . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

23-Hydroxymangiferonic acid is a powder with a molecular weight of 470.69 . It is confirmed by NMR and its quality is confirmed by HPLC, NMR, and MS .Applications De Recherche Scientifique

Antitumor Activity

23-Hydroxymangiferonic acid has been used as a precursor for the synthesis of C-28 ester derivatives, which have been evaluated for their antitumor activities . These compounds have shown significant antitumor activities against various cell lines, including A549, BEL-7402, SF-763, B16, and HL-60 . In particular, one of the compounds (6i) demonstrated potent antitumor activity, with IC50 values of 8.35 µM in HL-60 cells . It also showed similar antitumor activity as cyclophosphamide in H22 liver tumor and as 5-fluorouracil in B16 melanoma in vivo .

Antibiofilm and Anti-Quorum Sensing Potential

Research has shown that 23-Hydroxymangiferonic acid has potential antibiofilm and anti-quorum sensing properties . These properties are particularly important in the context of bacterial infections, where biofilms and quorum sensing play a crucial role in bacterial virulence and resistance to antibiotics .

Antioxidant Activity

23-Hydroxymangiferonic acid has also been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiviral Activity

Similar to betulinic acid, 23-Hydroxymangiferonic acid is believed to possess antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .

Anti-Inflammatory Activity

23-Hydroxymangiferonic acid may also have anti-inflammatory properties. While specific studies on 23-Hydroxymangiferonic acid are limited, other members of the class of pentacyclic triterpenes, to which 23-Hydroxymangiferonic acid belongs, have been reported to possess anti-inflammatory properties .

Potential in Drug Development

Given its various biological activities, 23-Hydroxymangiferonic acid serves as a valuable lead compound in drug development . Its chemical structure allows for the synthesis of various derivatives, potentially leading to the discovery of new drugs with improved pharmacological properties .

Mécanisme D'action

Target of Action

23-Hydroxymangiferonic acid is a natural product that has been used in research related to life sciences . Preliminary research suggests that 23-Hydroxymangiferonic acid has inhibitory effects on certain types of cancer cells, indicating potential applications in cancer treatment .

Mode of Action

It is known that this compound is a natural triterpenoid found in the herbs of mangifera indica .

Biochemical Pathways

A study has shown that 23-Hydroxymangiferonic acid can disrupt the MAPK signaling pathway, reducing tumor occurrence, metastasis, and immune suppression in a mouse model of hepatocellular carcinoma . This suggests that 23-Hydroxymangiferonic acid may exert its effects by modulating key biochemical pathways.

Pharmacokinetics

As a natural triterpenoid, it is expected to have certain pharmacokinetic properties common to this class of compounds .

Result of Action

23-Hydroxymangiferonic acid has been shown to have significant effects in reducing tumor occurrence and metastasis in hepatocellular carcinoma models . It also appears to have a role in reducing immune suppression . In addition, it has been suggested to have potential anti-cancer properties .

Safety and Hazards

Propriétés

IUPAC Name |

(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAGDSBYCIARL-VXEOXPBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-Hydroxymangiferonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.